N~2~-{[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
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Description
The compound is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also contains a 2,4-dimethoxybenzyl group, which is often used as a protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the piperazine ring and various functional groups. The 2,4-dimethoxybenzyl group would likely contribute to the overall polarity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the piperazine ring and the 2,4-dimethoxybenzyl group. For example, the presence of the piperazine ring could increase the compound’s solubility in water, while the 2,4-dimethoxybenzyl group could affect its reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-25-12-4-3-11(14(7-12)26-2)10-21-6-5-19-17(24)13(21)8-16(23)20-9-15(18)22/h3-4,7,13H,5-6,8-10H2,1-2H3,(H2,18,22)(H,19,24)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGLPMFRASRHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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